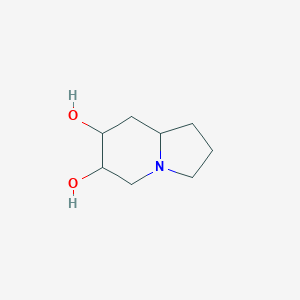

Octahydro-indolizine-6,7-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizine-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-7-4-6-2-1-3-9(6)5-8(7)11/h6-8,10-11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIXLZROXRUTAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C(CN2C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552440 | |

| Record name | Octahydroindolizine-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105343-56-4 | |

| Record name | Octahydroindolizine-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Octahydro Indolizine 6,7 Diol and Its Stereoisomers

General Synthetic Strategies toward the Octahydroindolizine (B79230) Scaffold

The assembly of the bicyclic indolizidine core is a critical first step in the synthesis of octahydro-indolizine-6,7-diol. Numerous methods have been developed for this purpose, broadly categorized into cycloaddition reactions, intramolecular cyclizations, and transition metal-catalyzed processes. chinesechemsoc.orgbeilstein-journals.org

Cycloaddition reactions offer a powerful and convergent approach to the indolizidine framework. These reactions efficiently construct the bicyclic system, often in a stereocontrolled manner.

1,3-Dipolar Cycloadditions : This is a major strategy for indolizine (B1195054) synthesis. jbclinpharm.org It frequently involves the reaction of pyridinium (B92312) ylides with electron-deficient alkenes or alkynes. ijettjournal.org A common pathway is the intramolecular 1,3-dipolar cycloaddition of an azide (B81097) onto a double bond, which forms a triazoline intermediate that can be converted to the desired bicyclic system. umich.edu For instance, cyclic imines, which are precursors to the indolizidine skeleton, can be generated through the intramolecular 1,3-dipolar cycloaddition of azides with methylenecyclopropanes. umich.edu Furthermore, a general strategy for synthesizing polyhydroxylated indolizidines involves the highly stereoselective 1,3-dipolar cycloaddition of polyhydroxylated pyrroline-N-oxides (cyclic nitrones). researchgate.net This method allows for complete control over the relative and absolute stereochemistry of the resulting stereogenic centers. researchgate.net

[4+2] Cycloadditions (Diels-Alder Reactions) : Nickel-catalyzed [4+2] cycloadditions have been successfully employed, for example, by reacting alkynes with azetidinones to form piperidinones, which are key intermediates for indolizidine alkaloids. acs.orgnih.gov This approach has been applied to the total syntheses of several indolizidine-based natural products. acs.org A ligand screening process has led to improved regioselectivity and enantiopurity in these Ni-catalyzed reactions. nih.gov

[2+2] Cycloadditions : Visible-light-mediated intramolecular dearomative [2+2] cycloaddition of indoles or pyrroles with alkynes has been developed to synthesize cyclobutene-fused indolizidines with high yields and exclusive diastereoselectivity. chinesechemsoc.org This sustainable method proceeds via an energy-transfer mechanism and avoids by-products. chinesechemsoc.org

Intramolecular cyclization is a cornerstone of indolizidine synthesis, involving the formation of one of the rings from a pre-existing piperidine (B6355638) or pyrrolidine (B122466) precursor.

Cyclization onto a Pyrrole (B145914) Ring : A key strategy involves the intramolecular cyclization onto a pyrrole nucleus. For example, the rhodium-catalyzed hydroformylation of (R)-3-(pyrrol-1-yl)hex-1-ene generates a linear aldehyde that undergoes a spontaneous intramolecular electrophilic substitution on the pyrrole ring. beilstein-journals.org This is followed by dehydration and hydrogenation steps to yield the indolizidine core. beilstein-journals.org This domino process is highly efficient and proceeds with almost complete retention of the starting material's optical purity. beilstein-journals.orgnih.gov

Radical Cyclizations : Photoinduced electron transfer (PET) has been used to provoke amine radical cyclization. ncl.res.inresearchgate.net This method has been applied to the enantioselective synthesis of various indolizidine derivatives, where an acetylenic amine is subjected to photoinduced electron transfer to yield an indolizidine framework bearing an exocyclic double bond, which can be further functionalized. researchgate.net

Other Cyclization Methods : Various other cyclization tactics are employed, including anionic cyclizations of chiral 2,3-dihydro-4-pyridones and the cyclization of amino epoxides. researchgate.net The latter involves the construction of the five-membered ring by cyclizing an amino epoxide derived from a piperidine precursor. researchgate.net

Transition metals are instrumental in many modern synthetic methods, offering efficiency, selectivity, and mild reaction conditions for constructing the indolizidine skeleton. sioc-journal.cnmdpi.com

Rhodium Catalysis : As mentioned, rhodium-catalyzed hydroformylation is a key step in a domino reaction sequence that provides a general approach to the indolizine nucleus. beilstein-journals.org This process involves the hydroformylation of a pyrrolyl-substituted alkene, followed by in-situ intramolecular cyclization, dehydration, and hydrogenation. beilstein-journals.orgnih.gov

Nickel Catalysis : Nickel catalysts are prominent in [4+2] cycloaddition reactions of bicyclic azetidinones and alkynes to access indolizidine alkaloids. nih.gov This methodology has been leveraged in the synthesis of several natural products. acs.orgnih.gov

Palladium and Gold Catalysis : Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are fundamental in organic synthesis and can be applied to build precursors for indolizidine synthesis. mdpi.com Gold(III) chloride, in combination with a silver salt, has been used to catalyze the cyclization of N-Boc azacyclohexenes bearing a propargylic ester to form 3-substituted tetrahydroindolizines. ijettjournal.org

Ruthenium Catalysis : Ruthenium-catalyzed olefin metathesis, particularly ring-closing metathesis (RCM), is a powerful tool for forming the piperidine ring of the indolizidine system from acyclic diene precursors. researchgate.netacs.org For example, enantiopure hydroxylamines with unsaturated groups can undergo RCM to afford piperidine derivatives, which are then further cyclized to yield highly functionalized indolizidines. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions in Indolizidine Synthesis

| Catalyst System | Reaction Type | Starting Material Example | Product Type | Ref. |

|---|---|---|---|---|

| Rhodium complexes | Hydroformylation / Cyclization | (R)-3-(pyrrol-1-yl)hex-1-ene | (-)-Indolizidine 167B | beilstein-journals.orgnih.gov |

| Nickel complexes | [4+2] Cycloaddition | Bicyclic 3-azetidinone and alkyne | Piperidinone intermediate | acs.orgnih.gov |

| AuCl₃ / AgOTf | Cyclization | N-Boc azacyclohexene with propargylic ester | 3-substituted 5,6,7,8-tetrahydroindolizine | ijettjournal.org |

Achieving the correct stereochemistry at the multiple chiral centers of this compound is paramount. Both diastereoselective and enantioselective strategies are employed to control the configuration of the bicyclic core and the hydroxyl groups.

Diastereoselective Approaches : Many syntheses achieve diastereoselectivity by taking advantage of substrate control, where the existing stereocenters in a chiral molecule direct the formation of new ones. For example, the photoinduced amine radical cyclization of a precursor derived from L-gulonolactone proceeds with excellent diastereoselectivity to form a key indolizidine intermediate. ncl.res.inresearchgate.net Similarly, visible-light-induced [2+2] cycloadditions can proceed with exclusive diastereoselectivity (>20:1 dr). chinesechemsoc.org The synthesis of new polyhydroxylated indolizidines from L-glutamic acid has also been achieved with high diastereoselectivity. researchgate.net

Enantioselective Approaches : Enantioselective synthesis aims to produce a single enantiomer of a chiral product. This is often accomplished by using chiral starting materials from the "chiral pool," employing chiral catalysts, or using chiral auxiliaries.

From the Chiral Pool : Carbohydrates and amino acids are common starting materials. ncl.res.inresearchgate.net An enantioselective synthesis of (6S,7S,8R,8aR)-8-amino-octahydroindolizine-6,7-diol was achieved starting from a carbohydrate-derived template. ncl.res.inresearchgate.net

Asymmetric Catalysis : Enantioselective methods include enzyme-catalyzed reactions, which can establish initial stereocenters with high enantioselectivity (>99% ee). acs.org

Chiral Auxiliaries : The asymmetric synthesis of indolizidinediol analogs has been achieved using a chiral 2-cyano-6-oxazolopiperidine synthon, where a 1,2-addition reaction proceeds with enantioselective formation of a hydroxyl group. researchgate.net

Specific Reaction Pathways for this compound Isomers

While general strategies build the core scaffold, specific pathways are required to install the 6,7-diol functionality with the correct stereochemistry.

Carbohydrates are excellent starting materials for the synthesis of polyhydroxylated indolizidines like this compound because their inherent chirality can be directly translated into the final product's stereocenters. beilstein-journals.orgnih.gov

A notable enantioselective synthesis of a stereoisomer, (6S,7S,8R,8aR)-8-amino-octahydroindolizine-6,7-diol, starts from a common template derived from L-gulonolactone. ncl.res.inresearchgate.net The key step is a photoinduced electron transfer (PET) provoked amine radical cyclization of an acyclic precursor, which forms the indolizidine skeleton with high diastereoselectivity. ncl.res.inresearchgate.net The exocyclic double bond at the C-8 position of the resulting indolizidine template is then functionalized to install the desired groups, leading to the final product as an exclusive diastereomer. ncl.res.inresearchgate.net

Another approach utilizes D-glucose as the starting material. Through a series of transformations, a sugar-derived indolizine can be synthesized. acs.org Subsequent catalytic hydrogenation and reduction steps can saturate the ring system, and final deprotection of the hydroxyl groups yields the target tetrahydroxyindolizidine. acs.org This highlights the versatility of using carbohydrate-based templates to access various stereoisomers of hydroxylated indolizidines. researchgate.netacs.org

Table 2: Synthesis of Octahydroindolizine Diol Analogs from Chiral Precursors

| Starting Material | Key Synthetic Strategy | Product | Ref. |

|---|---|---|---|

| L-Gulonolactone | PET-induced amine radical cyclization, functionalization of exocyclic double bond | (6S,7S,8R,8aR)-8-amino-octahydroindolizine-6,7-diol | ncl.res.inresearchgate.net |

| Chiral 2-cyano-6-oxazolopiperidine | 1,2-addition, epoxidation, cyclization of amino epoxide | 3-methylindolizidine-1,2-diol analog | researchgate.net |

Photoinduced Electron Transfer (PET) Provoked Amine Radical Cyclization in Indolizidine Formation

A notable strategy for constructing the indolizidine framework is through photoinduced electron transfer (PET) provoked amine radical cyclization. researchgate.net This method has been successfully utilized in the preparation of various indolizidine and quinolizidine (B1214090) alkaloids. researchgate.net

In a specific application, this methodology was employed for the synthesis of 8-aminoindolizidine. researchgate.netresearchgate.net The key step in this synthesis involves the PET-provoked amine radical cyclization of an appropriate precursor, leading to the formation of the core indolizidine structure with excellent diastereoselectivity. researchgate.net This approach allows for the introduction of an exocyclic double bond at the C-8 position, which can be further functionalized to yield various derivatives. researchgate.net For instance, this exocyclic double bond serves as a handle for the stereoselective introduction of different functional groups, leading to the synthesis of compounds like 1-deoxy-8-epi-castanospermine and (6S,7S,8R,8aR)-8-amino-octahydroindolizine-6,7-diol. researchgate.net

The PET-based radical cyclization offers a powerful tool for the construction of the bicyclic indolizidine system, often proceeding with high levels of stereocontrol. researchgate.net The versatility of this method is demonstrated by its application in the synthesis of a range of polyhydroxylated indolizidines. researchgate.net

Cross Metathesis in Indolizidine Skeleton Construction

Olefin cross-metathesis has emerged as a valuable tool for the rapid construction of the indolizidine skeleton. researchgate.netbeilstein-journals.org This reaction allows for the efficient formation of key precursors for subsequent cyclization reactions. beilstein-journals.orgnih.govnih.gov

One prominent example is the use of an allyltrimethylsilane (B147118) cross-metathesis approach in the total synthesis of the indolizidine alkaloid, tashiromine. researchgate.netbeilstein-journals.orgnih.gov In this synthesis, a key cyclization precursor is assembled using olefin cross-metathesis, which then undergoes an acid-induced cyclization to form the desired bicyclic indolizidine core with high diastereoselectivity. researchgate.netbeilstein-journals.orgnih.gov The cross-metathesis reaction itself can be performed using catalysts like Grubbs' second-generation catalyst. beilstein-journals.org

This strategy offers the potential for both racemic and asymmetric syntheses, depending on the choice of the metathesis partner. researchgate.netbeilstein-journals.orgnih.gov While attempts to develop an asymmetric synthesis of tashiromine using chiral α-alkoxysilanes in the cross-metathesis step have been met with challenges such as isomerization and lack of reactivity, the racemic synthesis has proven to be concise and stereoselective. nih.govnih.gov The versatility of cross-metathesis is further highlighted by its use with various cross-partners, including methyl acrylate (B77674) and methyl vinyl ketone, to create functionalized indolizidine precursors. u-szeged.hu

Table 1: Cross Metathesis in Indolizidine Synthesis

| Catalyst | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Grubbs' 2nd Gen. | N-(pent-4-en-1-yl)succinimide, Allyltrimethylsilane | Functionalized allylsilane precursor | 73% | beilstein-journals.org |

| Ru-based catalysts | Dialkenyl substituted isoxazolines, Methyl acrylate/Methyl vinyl ketone | Monocoupled regioisomers | Not specified | u-szeged.hu |

Nucleophilic Dearomatization Strategies for Indolizine Derivatives

Nucleophilic dearomatization of pyridines, quinolines, and isoquinolines represents a powerful strategy for the synthesis of various nitrogen-containing heterocyclic compounds, including indolizine derivatives. nih.govmdpi.com This approach involves the activation of the aromatic ring, typically by N-functionalization, to render it susceptible to nucleophilic attack. mdpi.comresearchgate.net

A variety of nucleophiles, such as organometallic reagents, enolates, and heteroaromatics, can be employed in these dearomatization reactions. researchgate.net The use of chiral catalysts can enable enantioselective dearomatization, providing access to enantioenriched dihydropyridines and other related structures. nih.govmdpi.com For instance, chiral copper hydride complexes have been shown to catalyze the C-C bond-forming dearomatization of pyridines under mild conditions. nih.gov

In the context of indolizine synthesis, dearomatization strategies can be used to construct key intermediates. For example, the reaction of pyridinium salts with appropriate nucleophiles can lead to the formation of dihydropyridine (B1217469) derivatives that can be further elaborated into the indolizidine framework. rsc.org The regioselectivity of the nucleophilic attack on the pyridine (B92270) ring can be influenced by factors such as the nature of the activating group and the nucleophile itself. scispace.com

Ring-Opening Reactions of Epoxide Intermediates in Diol Formation

The formation of the crucial 6,7-diol functionality in this compound and its stereoisomers often relies on the ring-opening of epoxide intermediates. rsc.org Epoxides are versatile synthetic intermediates due to the strain in their three-membered ring, which allows for ring-opening by a wide range of nucleophiles. rsc.orgmdpi.com

The regioselectivity of the epoxide ring-opening is a key consideration and is dependent on the reaction conditions. libretexts.orgopenstax.org

Acid-catalyzed ring-opening: In the presence of an acid catalyst, the nucleophile preferentially attacks the more substituted carbon atom of the epoxide. This is because the transition state has significant carbocationic character, with the positive charge being better stabilized at the more substituted position. libretexts.orgopenstax.org Hydrolysis of epoxides under acidic conditions yields trans-1,2-diols. libretexts.orgopenstax.org

Base-catalyzed ring-opening: Under basic conditions, the nucleophile attacks the less sterically hindered carbon atom of the epoxide in an SN2-type reaction. libretexts.org This also results in the formation of a trans-1,2-diol. libretexts.org

In the synthesis of indolizidine derivatives, an epoxide can be introduced into the molecule, and its subsequent ring-opening with a suitable nucleophile, such as water or an alcohol, can generate the desired diol functionality. unifi.it For example, the treatment of an oxirane intermediate with aqueous sulfuric acid can lead to a mixture of diols. unifi.it The stereochemistry of the resulting diol is determined by the backside attack of the nucleophile on the epoxide ring, leading to a trans configuration of the newly introduced hydroxyl groups. libretexts.orgopenstax.org

Table 2: Regioselectivity of Epoxide Ring-Opening

| Conditions | Site of Nucleophilic Attack | Product Stereochemistry | Reference |

|---|---|---|---|

| Acidic | More substituted carbon | Trans | libretexts.orgopenstax.org |

| Basic | Less substituted carbon | Trans | libretexts.org |

Novel Methodologies and Advancements in this compound Derivatization

Recent advancements in synthetic methodologies continue to expand the toolbox for the derivatization of this compound and related structures. These novel approaches aim to improve efficiency, stereoselectivity, and the diversity of accessible analogs. researchgate.netbeilstein-journals.orgnih.gov

One area of progress involves the development of new catalytic systems for key bond-forming reactions. For instance, the use of photoredox catalysis has enabled the generation of amidyl radicals from N-alkyl benzamides under mild conditions. chinesechemsoc.org These radicals can then participate in cyclization reactions to form benzoindolizidinone structures, providing a new route to functionalized indolizidine cores. chinesechemsoc.org

Furthermore, advancements in dearomatization strategies continue to be reported. The use of rhodium catalysis with boronic acid nucleophiles has been shown to be effective for the asymmetric synthesis of 1,6-dihydropyridines, which are valuable intermediates for the synthesis of azaheterocyclic natural product scaffolds, including the indoloquinolizine framework. auburn.edu

The functionalization of the indolizidine core also benefits from the development of new ring-closing reactions. For example, intramolecular aza-Michael additions of Michael acceptor substrates, prepared via cross-metathesis, can lead to the formation of piperidine or pyrrolidine-fused indolizidine products. u-szeged.hu

These ongoing developments in synthetic chemistry provide powerful tools for the synthesis and diversification of this compound and its derivatives, facilitating the exploration of their biological activities.

Biological Activities and Mechanistic Studies of Octahydro Indolizine 6,7 Diol

Enzyme Inhibition Profiles of Octahydro-indolizine-6,7-diol and Analogs

The primary biological activity associated with this compound and its related compounds is the inhibition of enzymes, particularly those involved in carbohydrate processing. researchgate.netresearchgate.net

Glycosidase Inhibitory Activity.researchgate.netresearchgate.netresearchgate.net

Certain analogs of this compound have demonstrated potent and selective inhibition of α-glucosidase. researchgate.net For instance, the amine analogs (6S,7S,8R,8aR)-8-amino-octahydroindolizine-6,7-diol, 1-deoxy-8-epi-castanospermine, and 1-deoxy-8-hydroxymethyl castanospermine (B190763) are notable for their selective and potent inhibition of this enzyme. researchgate.netresearchgate.net One particular indolizidine analog has shown inhibitory potency against rice α-glucosidase comparable to that of (+)-castanospermine. researchgate.net The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes as it delays carbohydrate digestion and helps control postprandial blood glucose levels. cjnmcpu.comfrontiersin.org

In contrast to their potent α-glucosidase inhibition, (6S,7S,8R,8aR)-8-amino-octahydroindolizine-6,7-diol and 1-deoxy-8-hydroxymethyl castanospermine have been identified as weak inhibitors of β-glucosidase. researchgate.netresearchgate.netncl.res.in Another analog, 1-deoxy-8-epi-castanospermine, also exhibited inhibitory activity against β-glucosidase. researchgate.netncl.res.in

The inhibitory activity of these compounds extends to galactosidases. A polyhydroxy quinolizidine (B1214090) alkaloid analog was found to be a selective inhibitor of α-galactosidase. researchgate.netresearchgate.net Furthermore, 1-deoxy-8-epi-castanospermine has demonstrated inhibition of both α- and β-galactosidase. researchgate.netncl.res.in

The selectivity of these indolizidine alkaloids is a crucial aspect of their biological profile. For example, the amine analogs, including (6S,7S,8R,8aR)-8-amino-octahydroindolizine-6,7-diol, are selective for α-glucosidase. researchgate.netresearchgate.net Similarly, a polyhydroxy quinolizidine alkaloid analog shows selectivity for α-galactosidase. researchgate.netresearchgate.net This selectivity is significant as it can lead to more targeted therapeutic effects with potentially fewer side effects. The substitution of hydroxyl groups with amine functionalities has been shown to enhance both the potency and selectivity of glycosidase inhibition. researchgate.net

Table 1: Glycosidase Inhibitory Activity of this compound and Analogs

| Compound/Analog | Target Enzyme | Inhibition Potency/Activity | Selectivity |

|---|---|---|---|

| (6S,7S,8R,8aR)-8-amino-octahydroindolizine-6,7-diol | α-Glucosidase | Potent inhibitor (Ki = 140 µM) researchgate.netresearchgate.net | Selective for α-glucosidase researchgate.netresearchgate.net |

| (6S,7S,8R,8aR)-8-amino-octahydroindolizine-6,7-diol | β-Glucosidase | Weak inhibitor researchgate.netresearchgate.netncl.res.in | |

| 1-Deoxy-8-hydroxymethyl castanospermine | α-Glucosidase | Potent inhibitor (Ki = 120 µM) researchgate.netresearchgate.net | Selective for α-glucosidase researchgate.netresearchgate.net |

| 1-Deoxy-8-hydroxymethyl castanospermine | β-Glucosidase | Weak inhibitor researchgate.netresearchgate.netncl.res.in | |

| 1-Deoxy-8-epi-castanospermine | α-Glucosidase | Potent inhibitor (Ki = 28 µM) researchgate.netresearchgate.net | Selective for α-glucosidase researchgate.netresearchgate.net |

| 1-Deoxy-8-epi-castanospermine | β-Glucosidase | Inhibitor researchgate.netncl.res.in | |

| 1-Deoxy-8-epi-castanospermine | α-Galactosidase | Inhibitor researchgate.netncl.res.in | |

| 1-Deoxy-8-epi-castanospermine | β-Galactosidase | Inhibitor researchgate.netncl.res.in | |

| Polyhydroxy quinolizidine alkaloid analog | α-Galactosidase | Selective inhibitor (Ki = 83.9 µM) researchgate.netresearchgate.net | Selective for α-galactosidase researchgate.netresearchgate.net |

| Indolizidine 154b | α-Glucosidase | Potent inhibitor (Ki = 0.031 µM) researchgate.net | Selective for α-glucosidase researchgate.net |

Inhibition of Other Enzyme Classes by this compound Analogs.ncl.res.in

Beyond glycosidases, research has explored the inhibitory effects of this compound analogs on other enzyme classes. For instance, some octahydroindolizine (B79230) alkaloids have shown anti-inflammatory properties by inhibiting nitric oxide (NO) production induced by lipopolysaccharides. researchgate.net This suggests that the biological activities of this class of compounds may extend beyond carbohydrate metabolism.

Investigation of Antioxidant Properties of this compound Derivatives

Derivatives of the indolizine (B1195054) scaffold have been a subject of research for their antioxidant potential. researchgate.netderpharmachemica.comijettjournal.org The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. derpharmachemica.comnih.gov The structure of the alkaloid, including the presence and position of hydroxyl groups, plays a crucial role in its antioxidant capacity. researchgate.net

For instance, some indolizine derivatives have demonstrated significant antioxidant activity by inhibiting lipid peroxidation in vitro, with IC50 values below 1 μM. derpharmachemica.com The antioxidant properties are linked to the core indolizine structure, and substitutions on the rings can modulate this activity. derpharmachemica.comresearchgate.net Studies on various alkaloids have shown that their ability to act as antioxidants is dependent on their molecular structure. researchgate.net Specifically, the presence of hydroxyl groups that can donate a hydrogen atom is a key factor in the free radical scavenging activity of these compounds. nih.govresearchgate.net

Anti-Inflammatory Activities and Underlying Molecular Mechanisms

Indolizidine alkaloids and their derivatives have been investigated for their anti-inflammatory properties. researchgate.netderpharmachemica.comresearchgate.net These compounds have shown potential in mitigating inflammatory responses in various experimental models. researchgate.netmdpi.com

Inhibition of Nitric Oxide Production (LPS-induced NO in RAW264.7 cells)

A key indicator of the anti-inflammatory potential of a compound is its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS). Several derivatives of octahydroindolizine have been shown to effectively inhibit NO production in RAW264.7 macrophage cells. researchgate.netresearchgate.net

For example, a study on octahydroindolizine-type alkaloid enantiomers isolated from Dendrobium crepidatum demonstrated that some of these compounds exhibited potent inhibition of NO production with IC50 values ranging from 3.62 to 16.11 µM, which was more active than the dexamethasone (B1670325) control (IC50 = 47.04 µM). researchgate.net Another novel octahydroindolizine alkaloid from the same plant, dendrocrepidamine, along with other related compounds, also showed inhibitory effects on LPS-induced NO production in RAW264.7 cells, with IC50 values between 3.04 and 54.89 µM. researchgate.net The inhibition of NO production is a critical step in controlling the inflammatory cascade, as excessive NO can lead to tissue damage. wu.ac.thnih.gov

Table 1: Inhibition of Nitric Oxide Production by Octahydroindolizine Derivatives in LPS-stimulated RAW264.7 Cells

| Compound | Source | IC50 (µM) | Reference |

| (+)-1 | Dendrobium crepidatum | 3.62 - 16.11 | researchgate.net |

| 2 | Dendrobium crepidatum | 3.62 - 16.11 | researchgate.net |

| (+)-6 | Dendrobium crepidatum | 3.62 - 16.11 | researchgate.net |

| Dendrocrepidamine (1) & related compounds (2-7) | Dendrobium crepidatum | 3.04 - 54.89 | researchgate.net |

| Dexamethasone (Positive Control) | 47.04 | researchgate.net |

Molecular Pathways of Anti-inflammatory Action (e.g., NFκB inhibition)

The anti-inflammatory effects of indolizidine alkaloids are often mediated through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. researchgate.net NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of high levels of NO during inflammation. researchgate.net

Research suggests that certain alkaloids can inhibit the NF-κB signaling pathway, leading to a downstream reduction in the expression of iNOS and other inflammatory mediators. researchgate.net For instance, the total alkaloids from Dendrobium crepidatum have been found to protect against LPS-induced acute lung injury in mice by downregulating the TLR4-mediated MyD88/MAPK signaling pathway, which is upstream of NF-κB activation. researchgate.net While direct evidence for NF-κB inhibition by this compound itself is still emerging, the known mechanisms of related indolizidine alkaloids strongly suggest this as a likely pathway for its anti-inflammatory action. researchgate.netresearchgate.net

Other Biological Activities of this compound Derivatives in Research Contexts

Beyond their antioxidant and anti-inflammatory properties, derivatives of the indolizine scaffold have been explored for a variety of other biological activities in research settings. researchgate.netderpharmachemica.com These activities highlight the versatility of this chemical structure in medicinal chemistry. benthamdirect.comglobalresearchonline.net

Indolizidine alkaloids have been investigated for their potential as:

Anticancer agents: Some derivatives have shown cytotoxic activity against various cancer cell lines. researchgate.nettaylorandfrancis.com

Antimicrobial agents: Certain indolizine derivatives have exhibited activity against bacteria, including Mycobacterium tuberculosis. researchgate.netjbclinpharm.org

Enzyme inhibitors: Polyhydroxylated indolizidines are known to be potent inhibitors of glycosidase enzymes, which has implications for the treatment of diseases like diabetes and viral infections. researchgate.net

Neuroprotective agents: Some indolizidine alkaloids, such as securinine, are being studied for their potential in treating neurodegenerative diseases. nih.gov

It is important to note that while the broader class of indolizidine alkaloids shows these diverse activities, the specific biological profile of this compound and its close derivatives is an active area of research. researchgate.net

Structure Activity Relationship Sar Studies of Octahydro Indolizine 6,7 Diol Derivatives

Elucidation of Key Structural Elements for Glycosidase Selectivity and Potency

The core bicyclic structure of the indolizidine ring and its hydroxyl substituents are fundamental for mimicking the oxocarbenium ion-like transition state of the glycosidic bond cleavage, which is essential for inhibiting glycosidase enzymes. The nitrogen atom in the ring, which is protonated at physiological pH, can interact with the carboxylate residue in the active site of the enzyme, further stabilizing the enzyme-inhibitor complex.

Impact of Hydroxylation Patterns on Biological Activity

The number and spatial arrangement of hydroxyl groups on the indolizidine skeleton are critical determinants of both the potency and selectivity of glycosidase inhibition. These hydroxyl groups mimic the sugar substrate, and their interactions with the amino acid residues in the active site of the glycosidase are key to the inhibitory mechanism.

For instance, the parent tetrahydroxylated indolizidine, castanospermine (B190763), is a potent inhibitor of both α- and β-glucosidases. The removal or alteration of any of its hydroxyl groups can dramatically affect its biological activity. A trihydroxyindolizidine, 7-deoxy-6-epi-castanospermine, demonstrates that even the absence of a single hydroxyl group can alter the inhibitory profile. nih.gov

| Compound | Structure | Key Hydroxylation Feature | Effect on Glycosidase Inhibition |

| Castanospermine | Tetrahydroxyindolizidine | OH groups at C-1, C-6, C-7, C-8 | Potent inhibitor of α- and β-glucosidases |

| 7-Deoxy-6-epi-castanospermine | Trihydroxyindolizidine | Lacks OH at C-7, epi at C-6 | Altered inhibitory profile compared to castanospermine nih.gov |

Influence of Stereochemistry on Enzyme Recognition and Inhibition

The stereochemistry of the hydroxyl groups is a determining factor for the selectivity and potency of glycosidase inhibition. Even a minor change in the orientation of a single hydroxyl group can lead to a significant loss of activity against a particular enzyme, while potentially increasing activity against another. This is because the precise spatial arrangement of the hydroxyls must match the complementary residues in the enzyme's active site for effective binding.

A notable example is the comparison between castanospermine and its stereoisomer, 6,7-diepicastanospermine (B1263600). While castanospermine is a potent glucosidase inhibitor, 6,7-diepicastanospermine shows significantly altered inhibitory properties. It is a moderately good inhibitor of the fungal α-glucosidase, amyloglucosidase, but a relatively weak inhibitor of β-glucosidase. nih.gov This demonstrates that the specific stereochemistry at the 6 and 7 positions is critical for potent and selective inhibition.

| Compound | Stereochemistry at C-6, C-7 | α-Glucosidase (amyloglucosidase) Inhibition (Ki) | β-Glucosidase Inhibition |

| Castanospermine | (6R, 7R) | Potent | Potent |

| 6,7-Diepicastanospermine | (6S, 7S) | 8.4 x 10⁻⁵ M nih.gov | Weak nih.gov |

The epimerization of a single hydroxyl group can profoundly impact the inhibitory activity, highlighting the high degree of stereochemical recognition by glycosidase enzymes. nih.gov

Effects of Amino Functionality Substitution on Indolizidine Potency and Selectivity

The nitrogen atom in the indolizidine ring is a key feature for its inhibitory activity, as it is typically protonated at physiological pH and mimics the positively charged transition state of the glycosidic cleavage. Substitution on this nitrogen can have varied effects on the potency and selectivity of the inhibitor.

In some cases, N-alkylation can lead to a decrease in inhibitory activity, possibly due to steric hindrance in the enzyme's active site. However, in other instances, specific N-substituents can introduce new interactions with the enzyme, potentially increasing potency or altering selectivity. For example, N-methylation of some polyhydroxy alkaloids has been shown to suppress inhibition of certain glycosidases while retaining activity against others. nih.gov

| Compound | Substitution on Amino Functionality | Effect on Glycosidase Inhibition |

| Polyhydroxy Indolizidine | Unsubstituted (NH) | Baseline activity |

| N-Methylated Polyhydroxy Indolizidine | N-CH₃ | Can suppress β-glucosidase inhibition while retaining α-galactosidase activity nih.gov |

Strategies for Structural Modification for Enhanced Biological Profiles

Several strategies have been employed to modify the structure of polyhydroxylated indolizidines to enhance their biological profiles, including improving potency, selectivity, and pharmacokinetic properties.

One common strategy is the synthesis of analogues with varying numbers and configurations of hydroxyl groups to probe the SAR and identify more selective inhibitors. nih.gov Another approach involves the introduction of substituents at various positions on the indolizidine ring. For example, the synthesis of sp2-iminosugar-type castanospermine analogues bearing an α-configured N-, S-, or C-linked pseudoanomeric group has been explored to design selective inhibitors of neutral α-glucosidases. nih.gov

Furthermore, the creation of hybrid molecules, where the indolizidine core is combined with other pharmacophores, is a promising strategy. This can lead to compounds with novel mechanisms of action or improved drug-like properties. The goal of these modifications is to develop compounds that are not only potent and selective inhibitors of a target glycosidase but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties for potential therapeutic applications.

Theoretical and Computational Investigations of Octahydro Indolizine 6,7 Diol

Molecular Modeling of Octahydro-indolizine-6,7-diol and its Interactions

Molecular modeling studies provide crucial insights into the three-dimensional structure of this compound and its potential interactions with biological targets. These computational approaches allow for the analysis of structural requirements for biological activity and the nature of binding interactions.

For instance, molecular modeling of a series of 7-methoxy indolizine (B1195054) analogues has been conducted to understand their inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme. mdpi.com These studies revealed that hydrophobic interactions are the primary driving force for the observed COX-2 inhibition. mdpi.com While the specific diol was not the direct subject, the research on the broader indolizine framework highlights the importance of hydrophobic interactions in the binding of these compounds to receptors. mdpi.com The benzoyl ring on related structures, for example, has been shown to be significant for bioactivity, as its replacement can lead to a decrease in COX-2 inhibition. mdpi.com

Furthermore, the stability of the crystallized form of some indolizine derivatives is influenced by both intra- and intermolecular hydrogen bonds, as well as C–H···π interactions. mdpi.com These non-covalent interactions are fundamental in determining the molecular conformation and how the molecule packs in a crystal lattice, which can be extrapolated to understand its interaction in a biological environment. mdpi.comnih.gov

Quantum Chemical Calculations (e.g., DFT studies) for Conformational and Electronic Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational and electronic properties of molecules like this compound. These theoretical studies can predict molecular geometries, thermodynamic properties, and electronic characteristics that are difficult to determine experimentally.

DFT calculations are frequently used to optimize molecular structures and to compute various quantum chemical parameters. researchgate.netarabjchem.org These parameters include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment. researchgate.netarabjchem.org The E_HOMO is associated with the molecule's ability to donate electrons, while the E_LUMO relates to its electron-accepting capability. The energy gap between these orbitals is an indicator of the molecule's reactivity. researchgate.net

The following table illustrates typical quantum chemical parameters that can be derived from DFT calculations for organic molecules.

| Parameter | Description | Typical Application |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | Relates to molecular reactivity and stability researchgate.net |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences intermolecular interactions and solubility |

| Chemical Hardness (η) | Resistance to change in electron distribution | Relates to the stability of the molecule |

| Chemical Softness (S) | Reciprocal of chemical hardness | Relates to the reactivity of the molecule |

This table represents a general overview of parameters obtained from DFT studies and is not specific to this compound due to a lack of available data in the search results.

Spectroscopic Analysis in Structural Elucidation (e.g., X-ray Crystallography, NMR, Electronic Circular Dichroism)

The definitive structure of this compound and its stereoisomers is established through a combination of powerful spectroscopic techniques.

X-ray Crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute and relative stereochemistry. phytoquest.co.ukresearchgate.net For instance, the X-ray crystallographic analysis of the hydrobromide salt of a related polyhydroxylated indolizidine alkaloid, steviamine, defined the stereochemistry at all five of its chiral centers. phytoquest.co.ukresearchgate.net In the crystal structure of such compounds, intermolecular hydrogen bonds often play a crucial role in forming the crystal lattice. phytoquest.co.uk While a specific crystallographic study for this compound is not detailed, this technique remains the gold standard for structural elucidation of crystalline solids. nih.govwits.ac.zaugr.es

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the connectivity and stereochemistry of organic molecules in solution. acs.orgunifi.itrsc.org Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. acs.orgrsc.org For various indolizidine derivatives, specific chemical shifts (δ) and coupling constants (J) have been reported, which are critical for assigning the structure and relative stereochemistry of the molecule. acs.orgunifi.it For example, in related indolizidine structures, the chemical shifts in the ¹³C NMR spectrum for carbons bearing hydroxyl groups typically appear in the range of δ 60-85 ppm. acs.org

Electronic Circular Dichroism (ECD) is a chiroptical technique used to determine the absolute configuration of chiral molecules. researchgate.netnih.gov The method relies on the differential absorption of left and right circularly polarized light. nih.gov Experimental ECD spectra are often compared with spectra calculated using computational methods to assign the absolute configuration of the molecule. researchgate.netrsc.org This has been successfully applied to elucidate the structures of enantiomeric octahydroindolizine-type alkaloids. researchgate.net The Cotton effects observed in the ECD spectra are characteristic of the stereochemistry of the molecule. nih.gov For many chiral pharmaceuticals, enantiomers exhibit nearly mirror-image ECD spectra. nih.gov

The table below summarizes key spectroscopic data types and their role in the structural analysis of indolizidine alkaloids.

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration. nih.govphytoquest.co.uk | Provides definitive solid-state structure and stereochemistry. wits.ac.za |

| ¹H NMR | Number of unique protons, their chemical environment, and connectivity through spin-spin coupling. acs.orgunifi.it | Elucidates the proton framework and relative stereochemistry. |

| ¹³C NMR | Number of unique carbons and their chemical environment. acs.orgspectrabase.com | Confirms the carbon skeleton of the molecule. |

| Electronic Circular Dichroism (ECD) | Information about the stereochemistry (absolute configuration) of chiral molecules. researchgate.netnih.govmdpi.com | Determines the absolute configuration by comparing experimental and calculated spectra. researchgate.netrsc.org |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. core.ac.uknih.gov | Confirms the molecular formula and provides structural clues. nih.gov |

Advanced Research Applications and Future Directions for Octahydro Indolizine 6,7 Diol

Octahydro-indolizine-6,7-diol as a Privileged Chemical Scaffold in Chemical Biology Research

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a fertile ground for the development of new bioactive agents. The indolizine (B1195054) core is widely considered such a scaffold. derpharmachemica.comderpharmachemica.com It is a recurring motif in a multitude of natural products, especially in its saturated form, indolizidine, which is found in alkaloids isolated from plants, animals, and marine organisms. derpharmachemica.com These natural products exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-tumor effects. derpharmachemica.comderpharmachemica.com

The value of the indolizine scaffold in chemical biology arises from several key features:

Structural and Stereochemical Complexity: The fused bicyclic system provides a rigid, three-dimensional structure. The presence of multiple chiral centers, such as those in this compound, allows for a high degree of stereochemical diversity, which is crucial for specific molecular recognition by biological macromolecules.

Physicochemical Properties: As N-fused heterocyclic compounds, indolizines possess a unique combination of properties, including a π-electron-rich system in their aromatic forms and specific polarity and protonation sites in their saturated forms. derpharmachemica.com These characteristics influence their solubility, membrane permeability, and ability to participate in hydrogen bonding.

Synthetic Accessibility: Numerous synthetic strategies have been developed to access the indolizine core, allowing for systematic modification and the creation of compound libraries for screening. cam.ac.ukbeilstein-journals.org

The diol functionality in this compound further enhances its potential as a privileged scaffold. Polyhydroxylated indolizidines, such as castanospermine (B190763) and swainsonine, are well-known for their potent and selective inhibition of glycosidase enzymes. acs.org This activity stems from their structural resemblance to monosaccharides, allowing them to target the active sites of these enzymes. The specific arrangement of hydroxyl groups on the indolizidine core is critical for determining the potency and selectivity of inhibition. acs.org Therefore, the this compound structure serves as a valuable template for designing new generations of enzyme inhibitors and chemical probes to study carbohydrate metabolism and associated diseases.

Development of Novel Chemical Tools and Probes Based on the this compound Structure

The unique properties of the indolizine scaffold make it an excellent foundation for the development of chemical tools and probes for biological research. derpharmachemica.comgoogleapis.com The conjugated planar electronic structure of aromatic indolizines exhibits strong fluorescence, a property that can be harnessed for creating spectroscopic probes, for instance, in studies of DNA interaction. derpharmachemica.comderpharmachemica.com

While the saturated this compound itself is not fluorescent, its core structure can be chemically modified to incorporate fluorophores or other reporter groups. Such functionalized molecules can be used as probes to investigate biological processes. For example, derivatives of polyhydroxylated indolizidines can be designed as activity-based probes to target and label specific glycosidases within a complex biological sample, aiding in the identification of new drug targets or diagnostic markers.

The synthesis of functionalized indolizidines is a key area of research. A short and enantioselective synthesis of (6S,7S,8R,8aR)-8-amino-octahydroindolizine-6,7-diol has been achieved from a common template, demonstrating that the core structure can be functionalized with groups like amines. researchgate.net This amino group provides a chemical handle for attaching various tags, such as:

Fluorophores: For use in fluorescence microscopy and flow cytometry to visualize the localization of target enzymes.

Biotin tags: For affinity purification and proteomic analysis of target proteins.

Photo-crosslinkers: To covalently capture and identify binding partners in living cells.

The development of such tools based on the this compound scaffold provides a powerful means to explore the roles of specific enzymes in health and disease, moving beyond simple inhibition to a deeper mechanistic understanding. googleapis.com

Strategies for Diversity-Oriented Synthesis in Indolizidine Research

Diversity-oriented synthesis (DOS) is a powerful approach that aims to efficiently generate collections of structurally diverse small molecules, which can then be screened for biological activity. beilstein-journals.org A key challenge in DOS is the development of synthetic routes that can produce a wide range of molecular scaffolds from simple starting materials. beilstein-journals.org Several innovative strategies have been applied to the synthesis of indolizidine libraries. cam.ac.ukkoreascience.kr

One effective approach is the "folding-up" of linear substrates into complex polycyclic architectures. beilstein-journals.org This often involves cascade reactions where multiple bonds are formed in a single operation. For instance, a two-directional synthesis strategy has been used to rapidly generate linear aminoalkenes, which are then "folded" into bicyclic and tricyclic scaffolds, including indolizidines, through Lewis acid-mediated cascade processes. beilstein-journals.org This methodology allows for the creation of five different alkaloid scaffolds in a single transformation from a small set of simple linear precursors. beilstein-journals.org

Another powerful technique involves dipole-transmissive 1,3-dipolar cycloadditions, which enable the modular and diastereoselective construction of various privileged alkaloid scaffolds, including indolizidines, from simple building blocks. acs.org This approach highlights the use of cascade processes that leverage the inherent chemoselectivity and stereoselectivity of cycloaddition reactions to build molecular complexity rapidly. acs.org

The table below summarizes key strategies employed in the diversity-oriented synthesis of indolizidine and related alkaloid scaffolds.

| Synthesis Strategy | Description | Key Features | Reference(s) |

| Two-Directional Synthesis/Folding Cascade | Linear aminoalkenes are synthesized and then cyclized in a Lewis acid-mediated cascade to form various bicyclic and tricyclic scaffolds. | Rapid generation of complexity from simple linear precursors; access to multiple scaffolds (pyrrolizidines, indolizidines, quinolizidines). | beilstein-journals.org |

| Dipole-Transmissive 1,3-Dipolar Cycloaddition | Utilizes a cascade of cycloaddition reactions to construct polycyclic N-heterocyclic scaffolds in a modular and diastereoselective manner. | High modularity and stereocontrol; provides access to diverse frameworks like pyrrolizidine, indolizidine, and quinolizidine (B1214090). | acs.org |

| Amide Enolate-Induced Ring Expansion | N-acylvinylpyrrolidines undergo an aza-Claisen rearrangement to form 9-membered unsaturated lactams, which are key intermediates for indolizidone libraries. | Access to medium-sized rings which can be converted to indolizidines via transannular contractions; generates functional diversity. | koreascience.kr |

| Tandem Reaction Cascades | A one-pot reaction cascade involving N-Boc deprotection, two conjugate additions, and a Dieckmann condensation folds linear aminoalkenes into tricyclic systems. | High efficiency (multiple steps in one pot); generates significant skeletal diversity, including indolizidine scaffolds. | cam.ac.uk |

These DOS strategies are crucial for populating screening libraries with novel, three-dimensionally complex molecules that occupy different areas of chemical space than typical combinatorial libraries, thereby increasing the probability of discovering new biological functions for indolizidine-based compounds. cam.ac.uk

Future Prospects and Emerging Research Areas for this compound in Academic Exploration

The rich chemistry and diverse biological activity of the octahydroindolizine (B79230) scaffold ensure its continued prominence in academic and pharmaceutical research. Future exploration is likely to advance on several fronts.

A primary area of ongoing research is the continued investigation of polyhydroxylated indolizidines, including derivatives of this compound, as glycosidase inhibitors. acs.orgresearchgate.net The goal is to design and synthesize novel analogues with improved potency and greater selectivity for specific glycosidase enzymes. acs.org Such molecules could lead to new therapeutics for a range of diseases, including viral infections, cancer, and lysosomal storage disorders. The structure-activity relationships derived from these studies will provide fundamental insights into carbohydrate-protein interactions. researchgate.net

Beyond glycosidase inhibition, emerging research has highlighted other potential therapeutic applications. For example, certain octahydroindolizine alkaloids have demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) production, suggesting their potential in treating inflammatory conditions like acute lung injury. researchgate.net Further exploration of the this compound scaffold in this context could uncover new mechanisms of action and lead to novel anti-inflammatory agents.

The development of more efficient and stereoselective synthetic methodologies remains a key objective. Innovations in catalysis, such as the use of gold or rhodium catalysts, and the refinement of cascade reactions will enable more rapid and practical access to complex indolizidine derivatives. ijettjournal.org These advanced synthetic tools will facilitate the exploration of a wider chemical space and the construction of more sophisticated molecular probes and drug candidates.

Finally, the application of the indolizine scaffold in materials science and as fluorescent probes represents a growing area of interest. derpharmachemica.comderpharmachemica.com The intrinsic electronic properties of the indolizine core can be tuned through chemical modification, opening up possibilities for the development of new functional materials, sensors, and imaging agents for use in chemical biology and diagnostics.

Q & A

Basic: What are the most reliable synthetic routes for Octahydro-indolizine-6,7-diol, and how can their efficiency be optimized?

Answer:

The dehydrative annulation strategy is a key method for constructing the octahydroindolizine framework. For example, Jammula et al. demonstrated a diastereoselective synthesis of (6R,8aS)-octahydroindolizin-6-ol using a cyclization reaction between a diol precursor and an amine under acidic conditions . Optimization involves adjusting catalyst loading (e.g., p-toluenesulfonic acid), reaction temperature (80–100°C), and solvent polarity (toluene/ethanol mixtures). Yield improvements (up to 75%) are achieved by controlling water removal to favor dehydration. Characterization via -NMR and chiral HPLC confirms stereochemical purity .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Answer:

- Stereochemical Analysis: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers, while -NMR coupling constants and NOESY correlations confirm relative configurations .

- Purity Assessment: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at <0.1% levels. LC-MS with electrospray ionization (ESI) identifies by-products, such as incomplete dehydration intermediates .

- Crystallography: Single-crystal X-ray diffraction provides definitive structural validation .

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Answer:

- Detailed Protocols: Document solvent purity (e.g., anhydrous toluene), catalyst batch consistency, and reaction time (24–48 hours).

- Standardized Workup: Neutralize acidic reaction mixtures with NaHCO to prevent epimerization.

- Validation: Cross-check NMR spectra with published data (e.g., δ 3.8–4.2 ppm for diol protons) and share raw chromatograms for peer review .

Advanced: What mechanistic insights explain the diastereoselectivity in this compound synthesis?

Answer:

Diastereoselectivity arises from steric and electronic effects during cyclization. Computational studies (DFT) suggest that the transition state favors the (6R,8aS)-configuration due to minimized A strain in the chair-like intermediate. Protic solvents stabilize partial charges, enhancing selectivity (e.g., ethanol increases diastereomeric ratio from 3:1 to 5:1). Kinetic control via slow reagent addition further suppresses competing pathways .

Advanced: How can by-products during this compound synthesis be identified and mitigated?

Answer:

- By-Product Identification: LC-MS/MS detects common by-products like partially dehydrated intermediates (e.g., tetrahydroindolizines) or oxidation products (e.g., ketone derivatives). Compare fragmentation patterns with reference libraries .

- Mitigation Strategies: Use scavengers (e.g., molecular sieves) to absorb water and prevent retro-aldol reactions. Optimize stoichiometry (1:1.2 diol:amine ratio) to reduce unreacted starting material .

Advanced: What experimental designs resolve contradictions in reported biological activity data for Octahydro-indolizine derivatives?

Answer:

- Standardized Assays: Use cell lines with consistent passage numbers (e.g., HEK-293 or HepG2) and control for solvent effects (DMSO ≤0.1%).

- Dose-Response Curves: Generate IC values across 3–5 replicates to assess variability.

- Structural Confirmation: Re-synthesize disputed compounds and validate via -NMR and HRMS to rule out impurities .

Advanced: How can researchers evaluate the compound’s potential as a fluorescent probe or pH sensor?

Answer:

- Optical Characterization: Measure UV-Vis absorbance (e.g., λ 300–400 nm) and fluorescence emission in buffered solutions (pH 2–12).

- pH Sensitivity: Titrate with HCl/NaOH and monitor emission shifts. For example, isoindoline-diol derivatives (e.g., 3f in ) show fluorescence quenching at pH >9 due to deprotonation .

- Stability Testing: Expose to light/heat and track spectral changes over 72 hours .

Advanced: What strategies address low yields in large-scale this compound synthesis?

Answer:

- Flow Chemistry: Continuous reactors improve heat/mass transfer, reducing side reactions.

- Catalyst Recycling: Immobilize acid catalysts (e.g., sulfonated silica) for reuse over 5 cycles without yield loss .

- In Situ Monitoring: Use inline FTIR to track reaction progress and adjust parameters dynamically .

Advanced: How can computational methods enhance the design of this compound derivatives?

Answer:

- Docking Studies: Model interactions with target proteins (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the diol moiety.

- QSAR Models: Train on bioactivity data to predict logP, solubility, and toxicity. Validate with leave-one-out cross-validation (R >0.7) .

Basic: What safety and handling protocols are essential for working with this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.